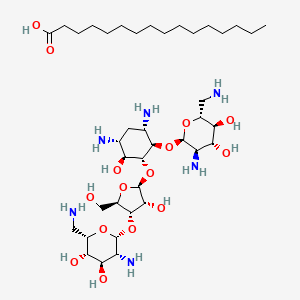
4-(2-Aminoethyl)-2-methoxyphenol
Vue d'ensemble
Description
3-Méthoxytyramine: Ce composé peut être métabolisé davantage par l'enzyme monoamine oxydase (MAO) pour former l'acide homovanillique, qui est ensuite généralement excrété dans l'urine . Initialement considéré comme physiologiquement inactif, la 3-méthoxytyramine a récemment été démontrée comme agissant comme un agoniste du récepteur 1 associé aux amines traces humaines (TAAR1) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La 3-méthoxytyramine est synthétisée par la méthylation de la dopamine. L'enzyme catéchol-O-méthyltransférase (COMT) catalyse le transfert d'un groupe méthyle de la S-adénosylméthionine au groupe hydroxyle en position 3 de la dopamine . Cette réaction se produit dans des conditions physiologiques dans le corps humain.
Méthodes de production industrielle: La production industrielle de la 3-méthoxytyramine implique généralement une synthèse chimique plutôt que des processus enzymatiques. Une méthode courante implique la méthylation de la dopamine à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique tel que l'acétone ou le diméthylsulfoxyde (DMSO) à des températures élevées .
Analyse Des Réactions Chimiques
Types de réactions: La 3-méthoxytyramine subit plusieurs types de réactions chimiques, notamment:
Oxydation: Elle peut être oxydée par la monoamine oxydase (MAO) pour former l'acide homovanillique.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants:
Oxydation: Monoamine oxydase (MAO) en présence d'oxygène.
Substitution: Divers nucléophiles peuvent être utilisés pour substituer le groupe méthoxy, nécessitant souvent un catalyseur et des températures élevées.
Principaux produits:
Oxydation: Acide homovanillique.
Substitution: Selon le nucléophile utilisé, diverses phénéthylamines substituées peuvent être formées.
4. Applications de la recherche scientifique
La 3-méthoxytyramine a plusieurs applications de recherche scientifique:
Chimie: Elle est utilisée comme précurseur dans la synthèse d'autres composés biologiquement actifs.
5. Mécanisme d'action
La 3-méthoxytyramine exerce ses effets principalement en agissant comme un agoniste du récepteur 1 associé aux amines traces (TAAR1) . Lorsque la 3-méthoxytyramine se lie à TAAR1, elle active le récepteur, conduisant à l'accumulation de monophosphate d'adénosine cyclique (AMPc) et à la phosphorylation de la kinase régulée par le signal extracellulaire (ERK) et de la protéine de liaison à l'élément de réponse à l'AMPc (CREB) . Ces événements de signalisation sont associés à diverses réponses physiologiques, notamment le contrôle du mouvement et les effets comportementaux .
Applications De Recherche Scientifique
3-Methoxytyramine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.
Industry: It is used in the production of pharmaceuticals and as a biomarker for certain medical conditions.
Mécanisme D'action
3-Methoxytyramine exerts its effects primarily by acting as an agonist of the trace amine-associated receptor 1 (TAAR1) . When 3-methoxytyramine binds to TAAR1, it activates the receptor, leading to the accumulation of cyclic adenosine monophosphate (cAMP) and the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) . These signaling events are associated with various physiological responses, including movement control and behavioral effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
Tyramine: Une autre amine trace qui agit sur les systèmes adrénergiques et dopaminergiques.
3,4-diméthoxyphénéthylamine: Un composé structurellement similaire à la 3-méthoxytyramine mais avec un groupe méthoxy supplémentaire.
Unicité: La 3-méthoxytyramine est unique en sa capacité à agir comme un neuromodulateur et en son interaction spécifique avec TAAR1 . Contrairement à la dopamine, qui agit principalement sur les récepteurs de la dopamine, les effets de la 3-méthoxytyramine sont médiés par les récepteurs associés aux amines traces, mettant en évidence son rôle distinct dans le système nerveux central .
Propriétés
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVQKHQLANKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1477-68-5 (hydrochloride) | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40862189 | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
554-52-9 | |
| Record name | 3-Methoxytyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxytyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Aminoethyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-aminoethyl)-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH2767EDP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxytyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000022 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(2-Aminoethyl)-2-methoxyphenol in the context of the research on Sinularia flexibilis?
A1: This compound, alongside tyramine and 5-(2-aminoethyl)-2-methoxyphenol, forms an amide with (Z)-3-methyldodec-2-enoic acid. These amides, isolated from Sinularia flexibilis, exhibit atrial stimulant properties. [] This discovery highlights the potential of marine organisms as sources of bioactive compounds with potential medicinal applications.
Q2: Can you elaborate on the structural characterization of this compound derived from the study?
A2: While the study confirms the structure of this compound through spectral methods and synthesis, [] it doesn't provide specific details regarding molecular formula, weight, or detailed spectroscopic data. Further investigation into related literature or databases may be needed for a comprehensive structural understanding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














